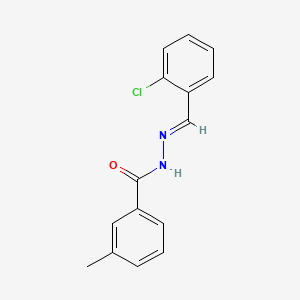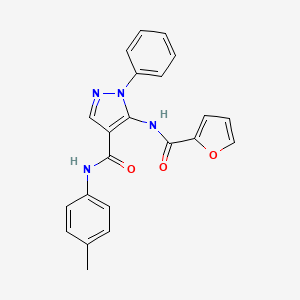methanone](/img/structure/B5556433.png)
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-ylmethanone" is a complex heterocyclic structure that includes multiple functional groups such as oxadiazole, triazole, and methanone moieties. Its synthesis and analysis involve intricate chemical processes, providing insights into its molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of complex heterocyclic compounds like the one typically involves multi-step reactions, starting from simpler precursors. For instance, compounds with oxadiazole and triazole rings can be synthesized through cyclization reactions, using appropriate starting materials and conditions. A related synthesis involved the preparation of Schiff base compounds from 3,4-diamino-1,2,5-oxadiazole, indicating a potential pathway for incorporating the oxadiazole unit into more complex structures (Kakanejadifard et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed through techniques like X-ray crystallography, NMR, IR, and mass spectrometry. For example, the crystal structure of a related compound was determined by X-ray diffraction, highlighting the importance of structural characterization in understanding the molecular geometry and electronic distribution (Cao et al., 2010).
Chemical Reactions and Properties
Compounds with oxadiazole and triazole rings are known for their reactivity towards various chemical agents, potentially undergoing reactions like nucleophilic substitution, electrophilic addition, and cycloaddition. The presence of amino groups can further enhance their reactivity, allowing for functionalization and derivatization. The Schiff base formation, as demonstrated in compounds containing oxadiazole units, is one such example of their chemical reactivity (Kakanejadifard et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Buscemi et al. (2000) describes a photochemical methodology for the synthesis of perfluoroalkyl-1,2,4-oxadiazoles, which are structurally related to the chemical compound . These compounds were prepared by irradiation of related oxadiazoles in methanol and in the presence of ammonia or primary aliphatic amines (Buscemi, Pace, & Vivona, 2000).
- Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of related 1,2,4-triazole derivatives, highlighting the relevance of these compounds in chemical synthesis and their structural characterization (Moreno-Fuquen et al., 2019).
Antibacterial and Antifungal Applications
- Pandya et al. (2019) synthesized a library of compounds structurally similar to the target chemical, showing significant antibacterial and antifungal activities. These findings underscore the potential biomedical applications of such compounds (Pandya, Dave, Patel, & Desai, 2019).
- Another study by Kakanejadifard et al. (2013) on Schiff base compounds structurally similar to 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl](phenyl)methanone demonstrated potent antibacterial activity against Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).
Theoretical and Computational Studies
- Shahana and Yardily (2020) conducted structural optimization and theoretical vibrational spectra interpretation using density functional theory for similar compounds. These studies provide insights into the molecular properties and potential applications of such chemicals (Shahana & Yardily, 2020).
- Joshi et al. (2014) performed docking experiments and comparative molecular field analysis on phenoxy triazole derivatives, structurally related to the compound , to understand their interaction with biological targets (Joshi, Kumar, More, & Aminabhavi, 2014).
Propiedades
IUPAC Name |
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2/c18-16-17(21-25-20-16)23-14(11-7-3-1-4-8-11)13(19-22-23)15(24)12-9-5-2-6-10-12/h1-10H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJIRIRKJITLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)
![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)
![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)
![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)
![2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)

![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)